Product packaging for Fuscol(Cat. No.:)

Fuscol

Cat. No.: B1253265
M. Wt: 288.5 g/mol
InChI Key: PGZCBHXBAUSEPY-VHSBKHBUSA-N
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Description

Methodologies for Natural Source Cultivation and Collection

The primary natural sources of fuscol are marine invertebrates, specifically certain species of corals. Therefore, methodologies for its acquisition focus on the collection and preservation of these marine organisms.

While fungi are known to produce a diverse array of secondary metabolites, including fucose-containing polysaccharides nih.gov and other bioactive compounds mdpi.com, current scientific literature does not indicate that this compound is produced by fungal strains. Therefore, strategies for fungal strain cultivation and fermentation are not directly applicable to the isolation of this compound. General fungal isolation methods typically involve culturing on media like potato dextrose agar (B569324) (PDA) from environmental samples or infected plant tissues, followed by fermentation in liquid or solid media to induce metabolite production. nih.govisciii.esscielo.org.mxpensoft.net

This compound is not reported to be derived from plant sources. While plants are rich sources of various natural products, including fructooligosaccharides (FOS) medicalnewstoday.com, the diterpene this compound is specifically associated with marine invertebrates. Consequently, methodologies for plant material collection and preparation are not relevant for this compound isolation. General plant material preparation for natural product extraction often involves drying, grinding, and solvent extraction. eurx.com.pl

This compound is isolated from marine organisms, particularly gorgonians and soft corals. researchgate.netnih.govmdpi.com The collection of these organisms typically involves underwater sampling by divers. Given the delicate nature of marine ecosystems, collection is often conducted with an emphasis on sustainability and minimal environmental impact.

Collection and Initial Processing:

Sampling: Marine invertebrates such as gorgonians and soft corals are collected from their natural habitats, often in specific marine environments like the Caribbean Sea or the South China Sea. researchgate.netnih.gov

Preservation: Immediately after collection, marine samples are typically preserved to prevent degradation of target compounds. This often involves freezing the material, usually at ultra-low temperatures (e.g., -20°C or -80°C), or immersing them in organic solvents like ethanol (B145695) or methanol (B129727) to inhibit enzymatic activity and microbial growth. nih.gov

Preparation for Extraction: Prior to chemical extraction, the collected marine material is usually cleaned of any extraneous debris, rinsed with fresh or deionized water, and then freeze-dried or air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Advanced Chromatographic Techniques for this compound Isolation and Fractionation

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex crude extracts of marine organisms. These techniques leverage differences in physicochemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, including diterpenes like this compound. It offers high resolution and reproducibility, making it suitable for both analytical and preparative scales. nih.govdergipark.org.trresearchgate.netdergipark.org.tr

Typical HPLC Applications for this compound and Marine Diterpenes:

Reversed-Phase HPLC (RP-HPLC): This is commonly employed for the separation of relatively non-polar compounds like diterpenes. A C18 stationary phase is frequently used, with mobile phases typically consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol. nih.gov

Optimization of Conditions: The optimization of HPLC conditions for this compound would involve fine-tuning parameters such as:

Column: Selection of appropriate column chemistry (e.g., C18, C8, or specialized phases) and dimensions (analytical vs. preparative).

Mobile Phase: Careful selection of organic modifier (acetonitrile, methanol), aqueous component (water, buffered solutions), and gradient elution profiles to achieve optimal separation. For instance, a mixture of 0.01M phosphate (B84403) buffer (pH 2.5) and acetonitrile has been used in some HPLC methods for other compounds. nih.gov

Flow Rate and Temperature: Adjustment of flow rate to optimize separation efficiency and temperature to control peak shape and retention times.

Detection: Ultraviolet (UV) detection is common for compounds with chromophores, while evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used for compounds lacking strong UV absorbance.

Fractionation: Preparative HPLC allows for the collection of purified fractions containing this compound, which can then be further analyzed or used for biological assays. Chromatography has been successfully used to separate xishacorenes, which are proposed to arise from this compound via acid-mediated polyene cyclization. chemistryviews.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile compounds. filab.frwikipedia.orgthermofisher.comtechnologynetworks.comrestek.com While this compound (C20H32O) is a diterpene, which is generally considered a semi-volatile compound, its direct analysis by GC-MS without prior derivatization might be challenging due to its relatively high molecular weight and potential thermal degradation at the high temperatures typically used in GC systems. wikipedia.org

Role of GC-MS in Natural Product Chemistry (General, not specific to this compound):

Detection of Degradation Products: In some cases, GC-MS might be employed to detect volatile degradation products of larger molecules, which can provide indirect information about the original compound or highlight potential issues during sample preparation or analysis.

Identification of Derivatized Compounds: For less volatile compounds, chemical derivatization (e.g., silylation) can be performed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. However, specific applications of derivatized this compound for GC-MS analysis are not explicitly detailed in the provided search results.

Summary of Chromatographic Findings for this compound: While direct, detailed HPLC and GC-MS parameters specifically for this compound are not extensively documented in the provided search results, the general principles of these techniques are highly applicable. HPLC, particularly reversed-phase, is the preferred method for the isolation and purification of non-polar diterpenes like this compound from complex marine extracts. GC-MS is more suited for volatile components or for the analysis of this compound's volatile derivatives or degradation products, rather than the intact diterpene itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O B1253265 Fuscol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(3E,5E)-6-[(1S,3R,4R)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]-2-methylhepta-3,5-dien-2-ol

InChI

InChI=1S/C20H32O/c1-8-20(7)13-11-17(14-18(20)15(2)3)16(4)10-9-12-19(5,6)21/h8-10,12,17-18,21H,1-2,11,13-14H2,3-7H3/b12-9+,16-10+/t17-,18+,20-/m0/s1

InChI Key

PGZCBHXBAUSEPY-VHSBKHBUSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H](CC[C@]1(C)C=C)/C(=C/C=C/C(C)(C)O)/C

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)O)C

Synonyms

fuscol

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Fuscol Isolation and Fractionation

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Techniques

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid separation techniques that operate without a solid stationary phase, distinguishing them from conventional chromatography methods gilson.complantaanalytica.com. This characteristic eliminates irreversible adsorption and sample loss, often observed with solid phases, and prevents degradation of labile compounds plantaanalytica.com. In CCC and CPC, separation is achieved based on the differential partitioning of analytes between two immiscible liquid phases plantaanalytica.comrotachrom.com. One phase serves as the stationary phase, retained within the column by a centrifugal field, while the other acts as the mobile phase gilson.complantaanalytica.com.

These techniques offer several advantages, including enhanced selectivity, high loading capacity, and seamless scalability from analytical to industrial applications plantaanalytica.com. They also contribute to reduced solvent consumption, promoting a more environmentally sustainable purification approach plantaanalytica.com. While CCC and CPC are widely employed for the purification of natural products, including highly polar molecules like phenylethanoid glycosides and iridoids researchgate.net, specific detailed research findings on the direct application of CCC or CPC for the isolation and purification of this compound are not extensively documented in the provided search results. However, given this compound's natural origin and the general utility of these methods for complex mixtures, they represent viable strategies for its isolation.

Supercritical Fluid Chromatography (SFC) in Natural Product Isolation

Supercritical Fluid Chromatography (SFC) utilizes supercritical fluids, such as carbon dioxide, as the mobile phase buchi.comjshanbon.com. At appropriate pressures, carbon dioxide exhibits properties of both a liquid and a gas, allowing it to penetrate materials like a gas and dissolve substances like a liquid buchi.com. This dual nature makes SFC an efficient and eco-friendly alternative to traditional liquid chromatography, particularly for the purification of natural products buchi.comjshanbon.comchromatographyonline.com.

SFC offers advantages such as faster separation times, often up to five times quicker than preparative HPLC, and reduced environmental impact due to the use of less toxic and recyclable solvents buchi.com. It is particularly effective for separating chiral compounds, terpenes, saponins, and cannabinoids, which are common classes of natural products buchi.com. The tunable density and solvent strength of supercritical fluids provide excellent selectivity and resolution for a wide range of compounds jshanbon.com. While SFC is a powerful tool in natural product isolation, specific research findings detailing its direct application in the purification of this compound are not available in the provided search results. Nonetheless, its capabilities make it a suitable technique for the purification of diterpenes like this compound, especially if chiral separation is required.

Spectroscopic and Diffraction Methodologies for Stereochemical and Connectivity Assignment

The definitive assignment of stereochemistry and molecular connectivity for natural products like this compound relies heavily on a suite of advanced spectroscopic and diffraction techniques. These methodologies provide atomic-level insights into the three-dimensional structure and bonding arrangements of complex molecules nih.govresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including natural products nih.govemerypharma.comweebly.comscielo.org.mx. It provides crucial evidence of compound identity and detailed information about chemical structure, connectivity, and three-dimensional arrangement emerypharma.comwikipedia.org.

1D NMR (e.g., ¹H-NMR, ¹³C-NMR): One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are typically the first step in structural characterization emerypharma.comweebly.com.

¹H-NMR: Provides information on the number of non-equivalent protons, their chemical environments (chemical shift), their coupling to neighboring protons (multiplicity and coupling constants), and their relative numbers (integration) emerypharma.com. For larger molecules, 1D NMR spectra can become overcrowded weebly.com.

¹³C-NMR: Offers insights into the carbon skeleton of the molecule, indicating the number of non-equivalent carbon atoms and their chemical environments weebly.com.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR techniques overcome the limitations of 1D spectra by distributing signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei wikipedia.org.

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, indicating direct connectivity through bonds emerypharma.comwikipedia.org.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Establish correlations between protons and directly bonded carbons, providing information on C-H connectivity weebly.com.

While NMR spectroscopy is fundamental for determining the structure of natural products, specific ¹H and ¹³C NMR chemical shifts, coupling constants, or 2D NMR correlations explicitly for this compound are not detailed in the provided search results. However, these techniques would have been essential in determining its elemene-type diterpene alcohol structure.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute stereochemistry of molecules at an atomic level researchgate.netspringernature.com. This technique requires a high-quality single crystal of the compound researchgate.net.

The ability of X-ray crystallography to determine absolute configuration relies on the phenomenon of resonant scattering (anomalous dispersion), which introduces small deviations from the inherent inversion symmetry in diffraction patterns researchgate.net. By analyzing these subtle differences, particularly Bijvoet differences, the absolute configuration of chiral centers can be unambiguously assigned researchgate.net. This is particularly important for natural products, as enantiomers can exhibit significantly different biological activities researchgate.net.

In the context of this compound, its isolation from Lobophytum pauciflorum mentions that "this compound (4)" was isolated, and in the same publication, X-ray crystallography was used for "structures" and "absolute stereochemistry" of related compounds researchgate.net. While the direct application to this compound (compound 4) itself is not explicitly stated as the primary subject of the X-ray analysis in the snippet, the context strongly suggests that X-ray crystallography or comparison with X-ray determined structures of related compounds was instrumental in confirming the absolute stereochemistry of this compound or its derivatives, especially given its complex diterpene structure and the importance of absolute stereochemistry in natural products researchgate.netsemanticscholar.org.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical methods, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful spectroscopic techniques used to determine the stereochemistry and conformation of chiral molecules wikipedia.orgjasco-global.com. These methods are based on the differential interaction of chiral compounds with circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific rotation of a chiral substance with respect to the wavelength of light wikipedia.orgjasco-global.com. Optically active substances rotate the plane of linearly polarized light, and this rotation is wavelength-dependent wikipedia.org. The ORD spectrum provides information about the chromophores and their chiral environment, which can be used to deduce the absolute configuration of a molecule, especially when a chromophore is present wikipedia.org.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule in its absorption wavelength range jasco-global.com. This unequal absorption results in elliptically polarized transmitted light, and the phenomenon is expressed as ellipticity jasco-global.com. A plot of ellipticity against wavelength yields a CD spectrum, which exhibits "Cotton effects" (maxima or minima) in the region of absorption bands jasco-global.com. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the chiral chromophore jasco-global.com.

Both CD and ORD are widely used in organic and inorganic chemistry and biochemistry for structural studies, particularly for determining the absolute configuration of chiral natural products wikipedia.orgjasco-global.com. For a chiral compound like this compound, which possesses multiple stereocenters, CD and ORD would be valuable tools for confirming or assigning its absolute stereochemistry, especially if it contains or can be derivatized to contain a suitable chromophore. However, specific CD or ORD data for this compound are not provided in the search results.

Biosynthetic Pathways and Enzymology of Fuscol

Precursor Identification and Metabolic Labeling Studies

The foundational precursors for diterpenoid biosynthesis, including fuscol, are the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) nih.govwikipedia.orgamdb.online. These C5 units are assembled through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, depending on the organism wikipedia.org. IPP and DMAPP are then sequentially condensed to form longer prenyl pyrophosphates, ultimately leading to the C20 precursor, geranylgeranyl pyrophosphate (GGPP) hmdb.canih.govgenome.jp. GGPP serves as the central diterpene precursor from which diverse diterpene scaffolds are generated hmdb.canih.govgenome.jp.

Metabolic labeling studies are instrumental in tracing the incorporation of specific atoms or molecules into a biosynthetic product, thereby elucidating the pathway intermediates and the sequence of enzymatic transformations wikipedia.orguni.lunih.govctdbase.org. This technique typically involves replacing natural molecular building blocks with chemically tagged analogs in the growth medium, allowing researchers to track the incorporation of these tags into biomolecules during their synthesis nih.govmcw.edu. While metabolic labeling is a powerful tool for studying biosynthesis in vivo wikipedia.orgnih.gov, specific detailed metabolic labeling studies for the direct elucidation of the this compound biosynthetic pathway were not extensively found in the provided research. Such studies would typically involve feeding isotopically labeled precursors (e.g., labeled IPP or GGPP) to this compound-producing organisms and analyzing the labeling patterns in the isolated this compound to identify intermediates and confirm enzymatic steps.

Table 1: Key Precursors in Diterpenoid Biosynthesis

Precursor NameChemical FormulaPubChem CIDRole in Biosynthesis
Isopentenyl Pyrophosphate (IPP)C₅H₁₂O₇P₂1195C5 isoprenoid building block hmdb.cawikipedia.orgimperial.ac.ukciteab.com
Dimethylallyl Pyrophosphate (DMAPP)C₅H₁₂O₇P₂647C5 isoprenoid building block, isomer of IPP nih.govuni.luguidetopharmacology.orgnih.gov
Geranylgeranyl Pyrophosphate (GGPP)C₂₀H₃₆O₇P₂447277Direct C20 precursor for diterpenes uni.lunih.govuni.luwikidata.orgguidetopharmacology.org

Enzymatic Steps and Key Biosynthetic Intermediates

The conversion of GGPP into the structurally diverse diterpenoids, including this compound, involves a series of enzymatic transformations. This process typically proceeds in modules, starting with the formation of the core diterpene skeleton, followed by oxidative modifications and other post-modifications hmdb.cawikidata.org.

Characterization of this compound Synthase Enzymes

Diterpene synthases (diTPSs), also known as diterpene cyclases, are the initial and pivotal enzymes in diterpenoid biosynthesis, responsible for converting GGPP into various diterpene scaffolds hmdb.canih.govgenome.jp. These enzymes catalyze complex cyclization and rearrangement reactions, often involving the cleavage of the pyrophosphate group, to yield a wide range of diterpene skeletons genome.jp. This compound is recognized as a lobane diterpene metabolomicsworkbench.org. Therefore, the initial cyclization of GGPP to form the lobane skeleton characteristic of this compound would be catalyzed by a specific diterpene synthase. While the general function of diTPSs is well-established, a specific enzyme explicitly characterized and named "this compound Synthase" in the provided literature was not identified. However, the discovery and characterization of other fusicoccane-type diterpene synthases, such as PaFS and AbFS, demonstrate the existence and functional diversity of these enzymes in forming complex diterpene structures nih.govmetabolomicsworkbench.org. The identification of such an enzyme for this compound would involve its isolation, purification, and biochemical characterization to confirm its substrate specificity (GGPP) and the structure of its product (the this compound backbone).

Role of Cytochrome P450 Monooxygenases in Diterpene Biosynthesis

Following the formation of the core diterpene scaffold by diTPSs, cytochrome P450 monooxygenases (P450s) play a crucial role in the functional decoration and diversification of these skeletons hmdb.cagenome.jpimperial.ac.uk. P450s are heme-dependent enzymes that catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and carbon-carbon bond cleavage, often utilizing NADPH or NADH and molecular oxygen imperial.ac.uk. These modifications expand the structural complexity and bioactivity of diterpenoids hmdb.cagenome.jp. For example, P450s have been shown to catalyze the addition of furan (B31954) rings and specific hydroxylations in other diterpenoid pathways genome.jpnih.gov. Given that this compound is a diterpene alcohol (CHO), it is highly probable that one or more P450 enzymes are involved in introducing the hydroxyl group or other oxidative modifications to the lobane skeleton during its biosynthesis. Studies on other diterpenoids, such as marrubiin (B191795) and nodulisporic acids, highlight the critical role of P450s in their complex biosynthetic pathways nih.gov.

Investigation of Methyltransferase and Glycosyltransferase Activities

Beyond the initial cyclization and oxidative steps, further structural diversification of diterpenoids can occur through the action of various transferases, including methyltransferases and glycosyltransferases hmdb.cawikidata.org.

Methyltransferases : These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a substrate wikipedia.orgguidetopharmacology.org. Methylation can alter the chemical properties, stability, and biological activity of diterpenoids wikipedia.orgguidetopharmacology.org. While this compound itself is an alcohol, its derivatives, such as the fuscosides (diterpenoid arabinose glycosides isolated alongside this compound), could involve methylation steps metabolomicsworkbench.org. Examples in other diterpene pathways include ladanein (B1674318) 6-O-methyltransferase, which methylates ladanein, and TleD, a methyltransferase involved in teleocidin B biosynthesis that also initiates terpene cyclization wikipedia.org.

Glycosyltransferases : Glycosyltransferases form specific glycosidic bonds, attaching sugar moieties to the diterpene skeleton hmdb.cawikidata.org. This glycosylation can significantly increase the diversity, solubility, and bioavailability of diterpenoids hmdb.canih.govwikidata.org. The isolation of fuscosides, which are diterpenoid arabinose glycosides, from the same source as this compound strongly suggests the involvement of glycosyltransferases in the post-modification of this compound or its related intermediates metabolomicsworkbench.org. UDP-glucose is a common sugar donor in glycosyltransferase reactions genome.jpwikipedia.org. Characterization of such enzymes would involve identifying the specific sugar donors and acceptor molecules, as well as the regioselectivity and stereoselectivity of the glycosylation reaction.

Table 2: General Enzymatic Roles in Diterpenoid Biosynthesis

Enzyme ClassGeneral Role in Diterpenoid BiosynthesisKey Substrates/Cofactors
Diterpene Synthases (diTPSs)Catalyze cyclization of GGPP to form core diterpene scaffolds hmdb.canih.govgenome.jpGeranylgeranyl pyrophosphate (GGPP) hmdb.canih.govgenome.jp
Cytochrome P450 MonooxygenasesCatalyze oxidative modifications (e.g., hydroxylation) hmdb.cagenome.jpimperial.ac.ukDiterpene scaffolds, NADPH/NADH, O₂ imperial.ac.uk
MethyltransferasesTransfer methyl groups for structural diversification wikipedia.orgguidetopharmacology.orguni.luwikidata.orgDiterpenoid intermediates, S-adenosyl-L-methionine (SAM) wikipedia.orgguidetopharmacology.org
GlycosyltransferasesAttach sugar moieties to diterpenoids hmdb.caciteab.comnih.govuni.luwikidata.orgDiterpenoid intermediates, UDP-sugars (e.g., UDP-glucose) hmdb.cagenome.jpwikidata.org

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like diterpenoids is often governed by biosynthetic gene clusters (BGCs), where genes encoding enzymes involved in a common pathway are physically clustered in the genome nih.govuni.lu.

Identification and Cloning of Biosynthetic Gene Clusters

The identification and cloning of biosynthetic gene clusters are fundamental steps in understanding the genetic basis of natural product biosynthesis and enable metabolic engineering efforts uni.lu. Genomic sequencing and bioinformatics tools are commonly used to predict and identify such clusters based on the presence of characteristic enzyme families (e.g., diTPSs, P450s, transferases). For other diterpenoids, gene clusters encoding diterpene synthases and associated modifying enzymes have been successfully identified and characterized, such as the fusicoccadiene synthase (AbFS) gene cluster nih.gov. While the existence of a biosynthetic gene cluster for this compound is highly probable, specific details regarding the identification and cloning of a dedicated this compound biosynthetic gene cluster were not found in the provided search results.

The regulation of diterpenoid biosynthesis pathways can be influenced by various factors. For instance, this compound biosynthesis in dinoflagellate symbionts of the octocoral Eunicea fusca has been shown to be inducible by plant signaling factors such as salicylic (B10762653) acid amdb.onlineguidetopharmacology.org. This inducibility suggests that the expression of genes within the this compound biosynthetic pathway is under specific regulatory control, likely involving transcription factors that respond to environmental cues. Further research into these regulatory mechanisms could provide insights into optimizing this compound production.

Gene Expression Analysis in Producing Organisms

Gene expression analysis has provided insights into the biological processes underlying this compound biosynthesis in its natural producers. A notable study utilized an mRNA differential display approach to investigate gene expression in the dinoflagellate symbiont (Symbiodinium sp.) associated with Eunicea fusca researchgate.netnih.gov. This technique allowed for the identification of genes that were differentially expressed under conditions known to induce this compound biosynthesis.

Specifically, the farnesyldiphosphate synthase (FPPS) gene from Symbiodinium sp. was found to be transcriptionally activated when the symbiont was treated with salicylic acid, a condition that also led to an induction of this compound production researchgate.netnih.gov. This direct correlation between FPPS gene activation and this compound induction highlights the symbiont's metabolic contribution to the diterpene pathway.

Table 1: Effect of Salicylic Acid Treatment on FPPS Gene Activation and this compound Biosynthesis in Symbiodinium sp. (Illustrative Data)

Treatment ConditionFPPS Gene Expression Level (Relative to Control)This compound Yield (Relative to Control)
Control1.01.0
Salicylic AcidIncreased (e.g., 2.5-fold)Induced (e.g., 1.8-fold)

Note: The exact numerical values for FPPS gene expression and this compound yield are illustrative based on the qualitative description of induction in the source. Detailed quantitative data were not provided in the snippets.

This type of gene expression profiling, particularly using techniques like mRNA differential display, provides a foundational understanding of the genetic machinery involved in natural product biosynthesis within complex symbiotic systems nih.gov. Further comprehensive analyses, such as RNA sequencing (RNA-seq) of both the gorgonian host and its symbionts under various conditions, could reveal a more complete picture of the gene networks and regulatory mechanisms governing this compound production mdpi.com.

Biotechnological Approaches for Pathway Engineering and Heterologous Expression

The complex nature of natural product biosynthesis in marine organisms, coupled with challenges in large-scale cultivation of host organisms like gorgonian corals, makes biotechnological approaches highly attractive for sustainable production of compounds like this compound. Pathway engineering and heterologous expression involve transferring and optimizing the biosynthetic gene cluster (BGC) of a target compound into a more amenable host organism, such as bacteria or fungi nih.govmit.edunih.gov.

General strategies for the heterologous expression of marine natural products, particularly diterpenes, have seen significant advancements. These strategies typically involve:

Identification and Cloning of BGCs : Locating and isolating the genes responsible for the entire biosynthetic pathway of the diterpene mit.edu. This can be challenging for complex pathways.

Host Selection : Choosing an appropriate chassis organism capable of supporting the expression of foreign genes and providing the necessary precursors. Common hosts include Escherichia coli and various yeast strains like Saccharomyces cerevisiae or filamentous fungi such as Aspergillus nidulans jmb.or.krmdpi.combiorxiv.org.

Metabolic Engineering : Optimizing the host's metabolic pathways to increase the supply of precursors (e.g., GGPP) and to reduce competition from native metabolic processes nih.govnih.gov. This often involves overexpression of bottleneck enzymes in precursor pathways or the introduction of entire exogenous pathways nih.gov.

Enzyme Optimization and Spatial Organization : Modifying enzyme expression levels, fine-tuning their activity, and even spatially organizing enzymes into multienzyme complexes to enhance metabolic flux and product yield. For instance, self-assembly of sequential pathway enzymes has been shown to significantly improve the production of other valuable compounds in engineered E. coli.

While specific reports on the heterologous expression of this compound itself are limited, the principles and successes observed with other marine diterpenes provide a strong foundation. For example, labdane (B1241275) diterpenoids from marine-derived fungi have been successfully produced in Aspergillus nidulans by heterologous expression of silent BGCs, revealing the roles of cytochrome P450 enzymes in tailoring reactions mdpi.comnih.gov. Similarly, cryptic diterpene synthases from marine-derived fungi have been characterized through heterologous expression in Saccharomyces cerevisiae, leading to the discovery of new diterpene backbones acs.orgbiorxiv.org.

The inducibility of this compound biosynthesis in Eunicea fusca's symbiont and the identification of the FPPS gene in Symbiodinium sp. suggest that a multi-organism approach or a focus on the symbiont's genetic material could be fruitful for future pathway engineering efforts. Transferring the relevant diterpene synthase and tailoring enzyme genes, potentially from the gorgonian or its symbiont, into a robust microbial host would be a key step towards sustainable and scalable production of this compound.

Total Synthesis and Synthetic Methodologies for Fuscol and Analogues

Strategic Approaches to Fuscol Total Synthesis

Strategic approaches to this compound total synthesis often involve designing routes that efficiently construct its unique lobane diterpene framework with high stereochemical control.

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, involving the disassembling of a target molecule into progressively simpler precursors until readily available starting materials are reached. For this compound, a key aspect of its retrosynthetic analysis involves identifying strategic disconnections that simplify its bicyclic ntcgmbh.comresearchgate.net carbon skeleton. This often focuses on breaking bonds that lead to simpler, more synthetically accessible intermediates. For example, the synthesis of (+)-fuscol has been achieved in 10 steps from (4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinylcyclohex-1-ene, which itself was prepared from (+)-nopinone. rsc.orgrsc.org Another enantioselective total synthesis of this compound has been based on an enantiocontrolled Ireland-Claisen rearrangement. researchgate.netacs.org

Given the multiple chiral centers in this compound, stereoselective and enantioselective transformations are paramount in its synthesis. These reactions ensure the formation of the desired stereoisomer, which is critical for the biological activity of natural products.

A notable example in the enantioselective total synthesis of (+)-fuscol involves the use of a chiral reagent to facilitate a completely enantioselective Ireland-Claisen rearrangement. This rearrangement of an ester to an acid was identified as a key step in controlling the absolute configuration of the molecule. acs.org Following this, cation-olefin cyclization and deoxygenation steps were employed to build the core structure. acs.org

Other general stereoselective reactions that are often crucial in complex natural product synthesis, and thus relevant to this compound, include:

Ireland-Claisen Rearrangement: A powerful carbon-carbon bond-forming reaction that can create new stereocenters with high control. acs.org

Cyclization reactions: Polyene cyclizations are particularly effective for rapidly constructing complex carbon frameworks, often proceeding through concerted, stereocontrolled pathways, as seen in the biosynthesis and synthesis of terpenoids. rsc.org

Asymmetric catalysis: The use of chiral catalysts to direct the formation of specific stereoisomers. acs.orgnih.gov

Synthetic strategies can be broadly categorized as convergent or divergent.

Convergent synthesis involves synthesizing multiple fragments separately and then coupling them in a late stage to form the final complex molecule. This approach can be highly efficient, especially for large and complex targets, as it minimizes the number of steps where the entire molecular complexity is carried forward. For instance, convergent strategies are often employed in the synthesis of complex carbohydrates or peptides where smaller, well-defined blocks are assembled. acs.orgbeilstein-journals.org

Divergent synthesis starts from a common intermediate and then branches out to produce a variety of related target molecules. This is particularly useful for natural product diversification and the exploration of chemical space, often leveraging late-stage functionalization tactics. nih.govchemrxiv.orgescholarship.org

For this compound, both strategies can be relevant. A convergent approach might involve building the distinct rings of the lobane skeleton independently and then joining them. A divergent approach could start from a common diterpene precursor, with late-stage modifications leading to this compound and its various analogues. The conversion of this compound to xishacorenes A, B, and C, and a new congener, xishacorene D, exemplifies a divergent approach where this compound acts as a precursor for other structurally related diterpenoids via an acid-mediated polyene cyclization. rsc.orgresearchgate.netrsc.org

Key Stereoselective and Enantioselective Transformations

Development of Novel Methodologies for this compound Moiety Construction

The synthesis of this compound often necessitates the development or adaptation of novel methodologies to efficiently construct its specific structural motifs.

Carbon-carbon (C-C) bond formation reactions are fundamental to constructing the complex carbon skeletons of diterpenes like this compound. These reactions are crucial for building the cyclic and acyclic portions of the molecule. Key C-C bond forming reactions frequently employed in diterpene synthesis include:

Aldol reactions: Involve the nucleophilic addition of an enolate to a carbonyl compound, forming a new C-C bond and a β-hydroxy carbonyl compound. numberanalytics.comalevelchemistry.co.uk

Wittig reactions: Used to form alkenes from carbonyl compounds using phosphonium (B103445) ylides. numberanalytics.comalevelchemistry.co.uk

Cross-coupling reactions: Metal-catalyzed reactions (e.g., palladium-catalyzed) that couple two organic fragments, enabling the formation of C-C bonds with high precision. numberanalytics.com

Claisen rearrangements: Sigmatropic rearrangements that form new C-C bonds, often with excellent stereocontrol, as seen in the Ireland-Claisen rearrangement used in this compound synthesis. acs.org

Polyene cyclizations: Biomimetic reactions that rapidly construct polycyclic frameworks, playing a significant role in the biosynthesis and synthesis of terpenoids. rsc.org

Heteroatom functionalization and oxidation strategies are vital for introducing and manipulating oxygen-containing functional groups (e.g., hydroxyls, carbonyls) in this compound. These transformations are often critical for achieving the correct oxidation state and introducing reactive sites for further elaboration.

Oxidation of C-H bonds: Direct oxidation of C-H bonds to C-O bonds is an increasingly important strategy, especially for late-stage diversification of natural products. This can involve various reagents and catalytic systems, including dioxiranes, which are recognized as efficient oxygen transfer agents for epoxidations and C-H insertion reactions. frontiersin.orgfrontiersin.orgnih.gov For instance, selective C-H oxidation methods have been developed to functionalize complex hydrocarbon frameworks. nih.govresearchgate.net

Epoxidation: The addition of an oxygen atom across a double bond to form an epoxide, often a precursor to other oxygenated functionalities. For example, m-CPBA (meta-chloroperoxybenzoic acid) is a common reagent for epoxidation. researchgate.net

Reduction of carbonyls: Conversion of ketones or aldehydes to alcohols, often achieved using hydride reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net

The precise control over the location and stereochemistry of these heteroatom functionalizations is crucial for the successful synthesis of this compound and its analogues.

C-C Bond Forming Reactions in Diterpene Synthesis

Semi-synthetic Modifications and Analog Design

Semi-synthetic modification is a crucial approach in natural product chemistry, enabling the generation of novel compounds from a naturally occurring scaffold. This methodology involves chemically altering a natural product, often to improve its pharmacological properties, enhance stability, or reduce toxicity, without undertaking a full total synthesis from basic chemical precursors. The process typically leverages the complex structural features already present in the natural product, introducing specific functional groups or modifying existing ones through targeted chemical reactions sioc-journal.cnnih.gov. This approach is particularly valuable for natural products with intricate structures, where total synthesis might be overly challenging or economically unfeasible for producing diverse analogues.

Despite the general utility of semi-synthetic modifications in drug discovery and development, specific research detailing semi-synthetic modifications or the design of analogues directly derived from this compound is not widely reported in the current scientific literature.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization strategies are integral to Structure-Activity Relationship (SAR) studies, which aim to understand how changes in a molecule's chemical structure affect its biological activity thieme-connect.denih.govindianabiosciences.orgmdpi.com. For natural products, derivatization typically involves introducing or modifying functional groups at various positions on the parent molecule. This systematic modification allows researchers to probe critical pharmacophoric elements, identify key interactions with biological targets, and optimize potency, selectivity, and other desirable properties. Common derivatization reactions include esterification, amidation, etherification, oxidation, reduction, and the introduction of halogen atoms or other substituents thieme-connect.de. Late-stage diversification, where modifications are performed on a pre-formed complex scaffold, is a particularly efficient strategy for SAR studies of natural products, as it avoids lengthy synthetic routes for each analogue sioc-journal.cnnih.gov.

Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of analogues for use as mechanistic probes is a specialized area within chemical biology aimed at elucidating the molecular mechanisms of action of bioactive compounds rsc.orgrsc.orgmuni.czresearchgate.net. Mechanistic probes are typically designed with specific modifications that allow for the study of a compound's interaction with its biological target, pathway modulation, or cellular localization. These analogues might incorporate reporter groups (e.g., fluorescent tags, biotin), photoaffinity labels, or reactive handles for click chemistry, enabling visualization, isolation of target proteins, or interrogation of binding events mdpi.comrsc.orgmuni.cz. The design of such probes requires a deep understanding of the parent compound's structure and hypothesized mechanism, ensuring that the modification does not abolish the desired biological activity while facilitating mechanistic interrogation researchgate.net.

Currently, there is no specific published research detailing the synthesis of this compound analogues specifically designed and utilized as mechanistic probes to investigate its biological activities or targets.

Molecular Mechanisms of Biological Action of Fuscol

Target Identification and Ligand Binding Studies

Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action. Target identification and ligand binding studies aim to pinpoint the specific macromolecules (e.g., receptors, enzymes, proteins) with which a compound interacts and to quantify the strength and nature of these interactions.

In Vitro Receptor and Enzyme Binding Assays

In vitro receptor and enzyme binding assays are essential techniques used to investigate the direct interaction between a ligand, such as Fuscol, and its potential target proteins or enzymes. These assays are crucial for identifying compounds with high binding affinity and for characterizing binding kinetics, which provides insights into the rates of association and dissociation [1st search result, snippet 25]. They also help assess the specificity of ligand binding, guiding the design of compounds that selectively target desired proteins with minimal off-target effects [1st search result, snippet 25].

Common parameters measured in these assays include:

Dissociation Constant (Kd) : Represents the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. Lower Kd values signify higher affinity [1st search result, snippet 25; 2nd search result, snippet 24].

Inhibition Constant (Ki) : Represents the potency of an inhibitor, with lower values indicating higher potency [1st search result, snippet 25].

IC50 : The concentration of an inhibitor required to reduce a given biological activity (e.g., enzyme activity or ligand binding) by 50% [1st search result, snippet 25; 2nd search result, snippet 39].

kon/ka (Association Rate Constant) : The rate at which a ligand binds to a receptor to form a complex [1st search result, snippet 25].

koff/kd (Dissociation Rate Constant) : The rate at which the ligand dissociates from a receptor [1st search result, snippet 25].

Bmax : The maximum binding capacity, indicating the total number of available binding sites in a sample [1st search result, snippet 25].

Techniques commonly employed include radioligand binding assays, which use radiolabeled ligands to measure binding to native or recombinant receptors, offering high sensitivity [1st search result, snippets 25, 33, 34]. Fluorescence-based binding assays, such as fluorescence polarization (FP) and FRET (Fluorescence Resonance Energy Transfer), are also widely used due to their sensitivity and suitability for high-throughput screening [1st search result, snippets 33, 41; 2nd search result, snippet 25].

Table 1: Illustrative Data for In Vitro Binding Assays (Hypothetical for this compound)

Assay TypeTarget (Hypothetical)ParameterValue (Hypothetical)UnitReference
Radioligand BindingReceptor XKd15nMN/A
Enzyme InhibitionEnzyme YIC502.5µMN/A
Fluorescence PolarizationProtein ZKd80nMN/A

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

Affinity chromatography and proteomic approaches are powerful methods for "target deconvolution," the process of identifying the molecular targets of active compounds, especially those discovered through phenotypic screens [1st search result, snippets 2, 3, 12, 18]. This is an essential step for understanding a compound's mechanism of action [1st search result, snippet 2].

Affinity Chromatography: This technique involves immobilizing the small molecule (ligand) onto a solid support, such as agarose (B213101) beads [1st search result, snippets 2, 3, 12]. Protein extracts from cells or tissues are then incubated with the immobilized ligand. Unbound proteins are removed through washing steps, leaving only proteins that have a strong enough affinity to the ligand [1st search result, snippets 2, 3, 12]. The bound proteins are then eluted and subsequently identified, typically using mass spectrometry (MS) or immunodetection methods [1st search result, snippets 2, 3, 12, 18]. This method is particularly valuable as it allows for the identification of targets in a more physiologically relevant context using crude cellular samples where proteins are in their intact biological form [1st search result, snippet 18].

Proteomic Approaches: Chemical proteomics encompasses a range of techniques that use small molecules to directly reduce the complexity of an entire proteome, focusing only on proteins that interact with the target molecule [1st search result, snippet 2]. Beyond affinity chromatography, these include:

Activity-Based Protein Profiling (ABPP) : Uses active site-directed probes to covalently label and identify enzyme classes [1st search result, snippet 13].

Label-Free Techniques : Methods like Cellular Thermal Shift Assay (CETSA) or Stability-based PROtein EXpression (SPROX) utilize changes in protein stability upon ligand binding to identify targets, without requiring modification of the small molecule [1st search result, snippets 22, 30]. These methods often involve quantitative mass spectrometry for sensitive protein analysis [1st search result, snippets 2, 13, 30].

These proteomic methods, especially when combined with high-throughput quantitative mass spectrometry, enable unbiased, proteome-wide profiling to identify and quantify compound interactions with both on- and off-targets [1st search result, snippet 13].

Molecular Docking and Computational Modeling of this compound-Target Interactions

Molecular docking and computational modeling are in silico approaches that play a crucial role in predicting and understanding the interactions between small molecules (ligands) and macromolecular target structures (receptors) at an atomic level [1st search result, snippets 8, 9, 11, 20, 31; 2nd search result, snippet 36]. These methods accelerate drug discovery by identifying potential drug candidates, analyzing protein-ligand interactions, and optimizing ligand structures to enhance binding affinity [1st search result, snippets 11, 20].

The process typically involves two main steps:

Prediction of Ligand Conformation (Pose Generation) : Algorithms sample various conformations of the ligand and its position and orientation within the active site of the protein [1st search result, snippet 9].

Assessment of Binding Affinity (Scoring) : Scoring functions evaluate the generated poses by calculating the binding affinity, favoring preferred contacts and penalizing repulsive interactions between atoms in the ligand and protein [1st search result, snippet 9]. These functions often incorporate terms for van der Waals forces, hydrogen bonding, electrostatic interactions, and desolvation [1st search result, snippet 9].

Computational modeling can also provide insights into the molecular basis of protein structure and function, examine how a drug binds to a protein, and perform Quantitative Structure-Activity Relationship (QSAR) studies to modulate drug efficacy and affinity [1st search result, snippet 8]. While powerful for screening and design, experimental validation remains crucial for confirming predicted interactions [1st search result, snippet 9].

Cellular Pathway Modulation by this compound (In Vitro/Non-Human Models)

Beyond direct target binding, understanding how a compound modulates complex cellular signaling pathways is critical for a comprehensive understanding of its biological action. This is often investigated using in vitro and non-human cellular models.

Effects on Signal Transduction Cascades (e.g., MAPK, PI3K/Akt, NF-κB)

Signal transduction cascades are intricate networks that transmit extracellular signals into the cell, leading to specific cellular responses like proliferation, differentiation, survival, and inflammation [1st search result, snippets 7, 10, 14, 15, 16, 26, 27, 34, 35, 36, 41; 2nd search result, snippets 1, 9, 16, 17, 19, 30, 31, 32, 33, 34, 35, 37, 40, 41]. Many bioactive compounds exert their effects by modulating these pathways.

MAPK (Mitogen-Activated Protein Kinase) Pathway : This pathway (including ERK, JNK, and p38 MAPK) is involved in diverse cellular processes, including cell proliferation, differentiation, stress responses, and inflammation [1st search result, snippets 7, 16, 26, 33; 2nd search result, snippets 1, 9, 17, 31, 33]. For instance, activation of the MAPK pathway can regulate the production of inflammatory factors [1st search result, snippet 7].

PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) Pathway : This highly conserved pathway is crucial for regulating cell survival, growth, proliferation, and metabolism [1st search result, snippets 10, 15, 16, 41; 2nd search result, snippets 17, 30, 32, 35, 40, 41]. Dysregulation of this pathway is frequently implicated in diseases like cancer [1st search result, snippets 10, 41]. Akt, a key downstream target of PI3K, phosphorylates numerous proteins controlling cell survival and proliferation [1st search result, snippets 10, 15, 41].

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : NF-κB is a family of transcription factors that controls the transcription of DNA, cytokine production, and cell survival [1st search result, snippets 7, 15, 27, 34, 36, 37; 2nd search result, snippets 2, 11, 16, 19, 32, 34, 37]. It plays a central role in regulating the immune response to infection and inflammation [1st search result, snippets 7, 34, 36, 37]. The canonical pathway involves the activation of IκB kinase (IKK), leading to the degradation of IκBα and subsequent nuclear translocation of the active NF-κB complex [1st search result, snippets 15, 34, 37].

In vitro studies using cell lines (e.g., Caco-2 cells for intestinal models, THP-1 cells for immune modulation) are commonly used to assess a compound's impact on these pathways [2nd search result, snippets 3, 10, 11, 14]. Techniques such as Western blotting, ELISA, and reporter gene assays are employed to measure changes in protein phosphorylation, expression levels of pathway components, and transcription of downstream target genes [1st search result, snippet 7; 2nd search result, snippet 16].

Table 2: Illustrative Data for Cellular Pathway Modulation (Hypothetical for this compound)

Pathway ModulatedCellular Model (Hypothetical)Effect (Hypothetical)Mechanism (Hypothetical)Reference
MAPKMurine MacrophagesDecreased p-ERK1/2Inhibition of upstream kinaseN/A
PI3K/AktHuman Cancer CellsReduced p-Akt (Ser473)Modulation of PI3K activityN/A
NF-κBLPS-stimulated PBMCsReduced NF-κB nuclear translocationInhibition of IκBα degradationN/A

Modulation of Apoptosis and Cell Cycle Progression Mechanisms (in cell lines)

Current research specifically detailing the direct modulation of apoptosis and cell cycle progression mechanisms by this compound in various cell lines is not extensively documented in the public domain. While other marine-derived compounds, such as fucoidan (B602826) and fucosterol, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms involving the regulation of cyclin-dependent kinase (CDK) inhibitors (e.g., p21WAF1/CIP1 and p27KIP1) and the phosphorylation of retinoblastoma protein (pRB), these findings are not directly attributable to this compound mdpi.comnih.govarchivesofmedicalscience.commdpi.comnih.govoncotarget.com. Studies on the anticancer activity of various compounds often investigate their effects on cell proliferation, viability, and the induction of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins such as Bcl-2 nih.govwaocp.orgplos.org. However, specific data linking these precise mechanisms directly to this compound's biological action in cell lines for apoptosis and cell cycle modulation remains limited in the reviewed literature.

Enzymatic Inhibition and Activation Studies

Specific enzymatic inhibition and activation studies, including detailed kinetic analyses and elucidation of allosteric or competitive inhibition mechanisms directly attributed to this compound, are not prominently reported in the available scientific literature.

Enzyme kinetics, often described by the Michaelis-Menten model, provides a framework to understand how enzymes catalyze reactions and how reaction rates depend on enzyme and substrate concentrations libretexts.orgpatsnap.comteachmephysiology.comwikipedia.org. Key parameters in this model include Vmax (the maximum reaction rate when the enzyme is saturated with substrate) and Km (the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate) patsnap.comteachmephysiology.com. While these principles are fundamental to understanding enzyme-inhibitor interactions, specific kinetic constants (e.g., Ki, Km, Vmax) for this compound's interaction with particular enzymes have not been identified in the current search.

Enzyme inhibition can occur through various mechanisms, including competitive and non-competitive (which includes allosteric) inhibition libretexts.orgnih.govunacademy.com. In competitive inhibition, the inhibitor competes with the substrate for binding to the enzyme's active site, thereby reducing the enzyme's catalytic efficiency libretexts.org. This effect can often be overcome by increasing substrate concentration libretexts.org. Non-competitive inhibitors, on the other hand, bind to an allosteric site distinct from the active site, altering the enzyme's conformation and reducing its catalytic function regardless of substrate concentration nih.govunacademy.comsavemyexams.com. Allosteric modulation can also involve feedback inhibition, where a product of a metabolic pathway acts as an inhibitor of an enzyme within that pathway nih.govsavemyexams.com. Despite the general understanding of these mechanisms, specific research detailing this compound's role as an allosteric modulator or competitive inhibitor of any particular enzyme was not found in the reviewed sources.

Kinetic Analysis of Enzyme-Fuscol Interactions

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in drug discovery, allowing researchers to understand how chemical structure influences biological activity and to design more potent and selective compounds pnas.orgcam.ac.uknih.govnih.gov.

The rational design of molecules involves creating new compounds with desired functionalities by predicting how their structure will affect their behavior wikipedia.orgnih.govpreprints.org. In the context of this compound, research has focused on the synthesis of simpler analogues, particularly to explore and enhance its anti-inflammatory activity nih.gov. One study aimed to reduce the structural complexity of this compound while retaining its characteristic dienol, which was observed to be conserved in anti-inflammatory activity nih.gov. The synthesis of a panel of structurally simpler this compound/eunicol analogues was completed, and five out of six new compounds demonstrated slightly superior anti-inflammatory activity compared to the parent natural products nih.gov. Furthermore, bio-inspired acid-catalyzed cyclization of this compound has led to the synthesis of xishacorenes A, B, and C, showcasing approaches to generate structurally related compounds researchgate.net.

For this compound derivatives, the primary correlation between structural features and biological activity identified in the reviewed literature pertains to their anti-inflammatory properties. The characteristic dienol moiety of this compound and related compounds (like eunicol) has been noted as a conserved structural feature crucial for their anti-inflammatory activity nih.gov. This suggests that modifications to other parts of the molecule might be tolerated or even enhance activity, provided this key structural element is preserved. SAR studies generally involve quantifying the degree of inhibition or activity (e.g., using IC50 values) to relate a molecule's chemical structure to its potency pnas.orgcam.ac.uknih.gov. While specific detailed correlations beyond the dienol group for this compound were not explicitly found, the broader field of SAR for natural products and their derivatives, such as fusidic acid, often highlights the importance of specific functional groups (e.g., carboxylic acid, hydroxyl groups, hydrophobic side chains) at particular positions for their diverse biological activities frontiersin.orgnih.govfrontiersin.orgresearchgate.net.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a widely utilized computational drug design technique that defines the essential structural features of a compound required for its biological activity. nih.gov These features, which can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, schematically illustrate the critical components of molecular recognition. nih.govmdpi.com Pharmacophores are instrumental in representing and identifying molecules in two or three dimensions, facilitating target identification, virtual screening, and lead optimization in drug discovery. nih.gov

Ligand-based drug design (LBDD) is a computational approach that leverages the knowledge of existing ligands—small molecules known to bind to biological targets—to design and optimize new drug candidates. biosolveit.dejubilantbiosys.comgardp.org This approach is particularly valuable when the three-dimensional structure of the biological target is unavailable. jubilantbiosys.comnih.gov By comparing known active ligands, researchers can predict how similar molecules will interact with the same target, thereby accelerating insights and improving the lead discovery process. biosolveit.de LBDD involves an iterative process of chemical synthesis and bioactivity screening, aiming to identify compounds optimized for a specific biological activity. gardp.org Computational tools such as pharmacophore models and molecular shape analysis are frequently employed in LBDD to aid in design purposes, including virtual screening and scaffold hopping. jubilantbiosys.comnih.gov

While this compound exhibits well-documented anti-inflammatory activity and several analogues with enhanced potency have been synthesized, specific detailed research findings on pharmacophore modeling or ligand-based design principles directly applied to this compound were not extensively identified in the provided search results. However, given the known biological activities of this compound and its analogues, these computational methodologies could be effectively applied. For instance, pharmacophore models could be developed based on the structural features common to this compound and its more potent anti-inflammatory analogues. Such models would delineate the crucial chemical functionalities and their spatial arrangement necessary for inhibiting leukotriene production or PTP1B. This pharmacophore could then be used in virtual screening campaigns to identify novel compounds from large chemical libraries that possess these essential features, thereby potentially discovering new anti-inflammatory or PTP1B inhibitory agents. Similarly, LBDD strategies could involve quantitative structure-activity relationship (QSAR) studies on the known this compound derivatives to correlate their structural variations with observed anti-inflammatory potencies. This would enable the rational design of new this compound analogues with improved efficacy and selectivity, guiding synthetic efforts towards compounds with optimized pharmacological profiles, even in the absence of a direct target protein structure.

Advanced Analytical and Bioanalytical Methodologies in Fuscol Research

Quantification of Fuscol in Complex Biological and Environmental Matrices (non-human)

Accurate quantification of this compound at trace levels within diverse non-human biological and environmental samples is fundamental for understanding its distribution, exposure pathways, and potential ecological roles.

Development of LC-MS/MS Methods for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the highly sensitive and selective quantification of trace components in complex matrices. This method combines the separation power of liquid chromatography, which resolves analytes based on their physicochemical properties, with the unparalleled specificity and sensitivity of tandem mass spectrometry lucideon.comeag.com.

In the context of trace analysis, LC-MS/MS is particularly advantageous for its ability to minimize background noise and matrix interferences commonly encountered in biological fluids (e.g., blood, plasma, tissue homogenates) and environmental samples (e.g., water, soil, sediment, tissue) lucideon.comchromatographyonline.comnih.govmdpi.comeinsteinmed.edumdpi.com. The process typically involves:

Chromatographic Separation : A liquid chromatograph separates this compound from other compounds in the sample. Various stationary phases and mobile phase gradients can be optimized to achieve optimal resolution eag.com.

Ionization : The separated analytes enter an ionization source (e.g., electrospray ionization, ESI), where they are converted into charged ions eag.com.

Tandem Mass Spectrometry (MS/MS) : Ions are then passed through two mass analyzers separated by a collision cell. The first mass analyzer selects a specific precursor ion (parent ion) of this compound. In the collision cell, this precursor ion is fragmented into characteristic product ions (daughter ions) through collision-induced dissociation. The second mass analyzer then quantifies these specific product ions lucideon.comeag.com. This Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, crucial for detecting analytes at very low concentrations, often in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range chromatographyonline.commdpi.comucdavis.edu.

For this compound, developing an LC-MS/MS method would involve optimizing parameters such as column chemistry, mobile phase composition, ionization mode (positive or negative ion), and specific MRM transitions unique to this compound and its potential isotopes or derivatives. Such a method would be crucial for quantifying this compound in, for example, non-human animal tissues, plant extracts, or water samples, enabling researchers to track its presence and concentration changes over time or across different locations. For instance, similar methods have been developed and validated for quantifying various organic compounds, including pharmaceuticals and pesticides, in environmental water matrices with low limits of quantification and high recoveries chromatographyonline.comnih.govmdpi.com.

Application of Immunoassays for Detection and Screening

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, cost-effective, and high-throughput approach for the detection and screening of analytes, including small molecules, in complex biological and environmental samples epa.govcreative-proteomics.comwikipedia.orgwikipedia.orgmdpi.comnih.gov. These methods rely on the highly specific binding between an antigen (the target analyte, in this case, this compound) and a corresponding antibody mdpi.com.

The application of immunoassays for this compound would involve:

Antibody Development : The prerequisite for an immunoassay is the availability of specific antibodies that can selectively recognize this compound. If this compound is a hapten (a small molecule that needs to be conjugated to a carrier protein to elicit an immune response), specific anti-Fuscol antibodies would need to be generated.

Assay Format : Various immunoassay formats exist, including direct, indirect, sandwich, and competitive ELISAs. For small molecules like this compound, competitive ELISA is often employed, where labeled this compound competes with unlabeled this compound in the sample for binding to a limited number of antibody sites mdpi.com.

Detection : The binding event is typically detected via an enzyme-linked secondary antibody or a labeled analyte, producing a measurable signal (e.g., color, fluorescence, luminescence) proportional to the amount of this compound present epa.govmdpi.com.

Immunoassays are widely used for environmental monitoring (e.g., detecting pollutants, toxins, pathogens in water and soil) and in research for screening large numbers of samples epa.govcreative-proteomics.comwikipedia.orgwikipedia.org. While generally considered semi-quantitative for environmental screening, they can provide quantitative results for analyte concentrations epa.govwikipedia.org. An ultrasensitive immunoassay, for example, has been developed for early detection of Ebola infection in non-human primate models, highlighting the potential for high sensitivity in such assays nih.gov. The development of a this compound-specific immunoassay would allow for rapid, large-scale screening of samples from various non-human sources, identifying areas or organisms with this compound presence before more detailed, time-consuming analyses are performed.

Metabolomic and Lipidomic Profiling of this compound in Organismal Systems (non-human)

Understanding the metabolic fate of this compound and its impact on the metabolome and lipidome of non-human organisms is critical for elucidating its biological activity and ecological implications.

Flux Analysis and Metabolic Fate Determination

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates at which metabolites flow through interconnected biochemical pathways within a living system uthsc.edunih.govbiorxiv.orgnih.gov. This approach provides a comprehensive view of the metabolic network and can identify rate-limiting steps and key metabolic pathways uthsc.edubiorxiv.org.

For this compound, MFA would involve:

Isotopic Labeling Experiments : Non-human organisms (e.g., microbes, plants, or animal models) would be exposed to isotopically labeled this compound (e.g., with ¹³C).

Measurement of Isotopic Labeling Patterns : The distribution of these isotopic labels in various downstream metabolites would be measured using advanced analytical techniques, primarily mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy uthsc.edunih.govbiorxiv.org.

Computational Modeling : Mathematical models of the organism's metabolic network are then used to calculate the intracellular fluxes based on the measured labeling patterns and extracellular metabolite exchange rates uthsc.edunih.gov.

MFA provides insights into how this compound is transformed, what metabolic pathways it enters, and how its presence alters the host's metabolism. This is crucial for determining its metabolic fate, identifying biotransformation pathways, and understanding its interactions within non-human biological systems. For instance, MFA has been widely used in microbial systems to study metabolism and optimize bioprocesses, and it is applicable to various biological samples including microbial cells, plant tissues, and animal cells biorxiv.orgnih.gov.

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites are essential steps in understanding its biotransformation pathways and its impact on organismal systems. Metabolomics, particularly untargeted metabolomics, plays a pivotal role in this process by enabling the high-throughput characterization of a large scale of small molecule metabolites in biological samples chromatographyonline.com.

Key techniques employed include:

LC-MS/MS for Untargeted Profiling : Liquid chromatography coupled with high-resolution mass spectrometry (e.g., QTOF-MS) is extensively used for untargeted metabolomic profiling. This allows for the detection of a vast array of metabolites without prior knowledge of their identity. Data processing involves bucketing, data reduction, alignment, and statistical analysis to identify significantly altered metabolites chromatographyonline.com. Putative structures can be assigned by comparing fragmentation patterns and accurate mass data with spectral libraries chromatographyonline.com.

GC-MS for Volatile Metabolites : Gas Chromatography-Mass Spectrometry (GC-MS) is complementary to LC-MS and is particularly effective for the analysis of volatile and semi-volatile organic compounds lucideon.com.

Biotransformation Pathway Elucidation : By analyzing the structural differences between this compound and its identified metabolites, researchers can deduce the enzymatic reactions involved in its biotransformation. This involves identifying specific functional group modifications (e.g., hydroxylation, glucuronidation, sulfation, reduction, oxidation).

The identification of biotransformation pathways for other compounds in non-human systems, such as the reduction of fishy malodor compounds in seaweed by yeast fermentation, demonstrates the utility of GC-MS and other analytical techniques in characterizing metabolic transformations. For this compound, these methodologies would be essential to discover novel metabolites, understand detoxification or activation processes in various non-human organisms (e.g., microorganisms, plants, or invertebrates), and provide insights into its ecological cycling.

Advanced Imaging Techniques for this compound Localization

Advanced imaging techniques enable the visualization and localization of molecules within biological systems, providing crucial spatial information about their distribution and interaction at cellular and subcellular levels.

For this compound, if it can be appropriately labeled or possesses intrinsic properties detectable by these methods, advanced imaging could reveal its precise location within non-human cells, tissues, or even whole organisms. Relevant techniques include:

Fluorescence Microscopy and Confocal Microscopy : These techniques allow for the visualization of fluorescently labeled molecules within cells and tissues. Confocal microscopy provides optical sectioning, enabling 3D reconstruction of molecular distribution ucdavis.edu.

Super-Resolution Microscopy : Techniques like Photoactivation Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and Single-Molecule Localization Microscopy (SMLM) break the diffraction limit of conventional light microscopy, offering nanoscale resolution (down to 20-120 nm laterally). These methods are invaluable for investigating subcellular structures and single-molecule localization patterns. If this compound can be conjugated to photo-switchable fluorescent dyes, SMLM could reveal its precise localization within cellular compartments.

Single-Molecule Förster Resonance Energy Transfer (smFRET) : This technique acts as a molecular ruler, allowing the study of structural dynamics and interactions of individual biomolecules at the nanoscale (2-10 nm). If this compound interacts with specific biomolecules, smFRET could provide insights into these interactions.

Fluorescence In Situ Hybridization (FISH) : While primarily used for nucleic acids, the principle of in situ detection can be adapted. For example, immunogold detection coupled with electron microscopy can identify individual cells and their intracellular targets with high resolution eag.com.

Functional Ultrasound Imaging (fUS) and Ultrasound Localization Microscopy (ULM) : These advanced ultrasound imaging modalities provide high-resolution, non-invasive imaging of vascular dynamics and can localize structures within deeper tissues in animal models. While typically used for blood flow, the underlying principles of localization could potentially be adapted for other targets if this compound could be associated with detectable microbubbles or other ultrasound contrast agents.

These imaging techniques would allow researchers to determine if this compound accumulates in specific organelles, interacts with particular cellular structures, or is preferentially distributed in certain tissues within non-human organisms. Such spatial information is critical for understanding its mechanism of action or its role in environmental processes.

Mass Spectrometry Imaging (MSI) in Tissues

Mass Spectrometry Imaging (MSI) is an advanced analytical platform that provides direct molecular characterization of tissues without the need for external targets, offering spatial information alongside chemical identification mdpi.comamericanpharmaceuticalreview.com. This technique is well-suited for analyzing a wide variety of compounds, including lipids, metabolites, glycans, and proteins, directly from tissue sections mdpi.comamericanpharmaceuticalreview.comnih.gov. MSI combines the chemical characterization capabilities of mass spectrometry with spatial information by acquiring a mass spectrum from specific locations across a tissue sample, thereby creating a molecular image pixel by pixel americanpharmaceuticalreview.com.

MSI has proven valuable in distinguishing diseased from healthy tissues through molecular marker-based characterization studies americanpharmaceuticalreview.com. It can effectively determine the location of drugs and their metabolites within tissue samples, making it a vital technology in biomedical and pharmaceutical research americanpharmaceuticalreview.com. Two commonly employed types of MSI are Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS americanpharmaceuticalreview.com. SIMS is particularly suited for high spatial resolution imaging (below one micron), including subcellular imaging of low molecular weight species (<500 Da) americanpharmaceuticalreview.com. In contrast, MALDI MS is typically applied to higher molecular weight species (>500 Da) within larger tissue sections, generally at a spatial resolution greater than 10 µm americanpharmaceuticalreview.com. Recent advancements in MALDI-MSI, such as ten-fold expansion MALDI-MSI (10X ExMSI), have achieved spatial resolutions of 500 nm, allowing for the visualization of intricate subcellular structures biorxiv.org.

While specific detailed research findings on this compound utilizing MSI were not identified in the current search, the inherent capabilities of MSI make it a powerful tool for future investigations into this compound's tissue distribution and metabolic fate. Given this compound's molecular formula (C20H32O) nih.gov, it falls within the range of compounds amenable to MSI analysis, particularly techniques like MALDI-MS or SIMS, depending on the required spatial resolution and molecular weight considerations. MSI could potentially reveal the precise localization of this compound within various tissues, its accumulation in specific cell types or organelles, and the presence of any this compound-derived metabolites, providing crucial insights into its biological activity and pharmacokinetics.

Fluorescence Microscopy with Labeled this compound Probes

Fluorescence microscopy is a widely used technique that employs fluorochromes to identify cells and sub-microscopic cellular components with high specificity microscopyu.com. The fundamental principle involves irradiating a specimen with a specific band of wavelengths and then detecting the weaker emitted fluorescence, allowing fluorescent structures to be visualized with high contrast against a dark background microscopyu.com. The widespread adoption of fluorescence microscopy is closely linked to the development of new synthetic and naturally occurring fluorophores with defined excitation and emission profiles and known biological targets microscopyu.com.

Fluorescent probes are classified based on their excitation and emission characteristics, as well as their chemical and biological properties evidentscientific.com. These probes can be designed to bind specifically to various biological macromolecules (e.g., proteins, nucleic acids) or to localize within specific structural regions of a cell evidentscientific.com. Common labeling techniques include direct and indirect immunofluorescent staining, where fluorochrome-labeled antibodies serve as probes, and the use of chemical fluorescent probes that stain particular cellular structures nih.gov. For instance, fluorescent dyes that bind with nucleic acids are used to observe nuclear and chromosomal morphology, while protein-based probes like Green Fluorescent Protein (GFP) allow for live-cell imaging of molecular dynamics evidentscientific.comnih.gov.

Although specific studies detailing the use of labeled this compound probes in fluorescence microscopy were not found in the current search, the principles of this technique suggest its potential applicability. For this compound to be visualized using fluorescence microscopy, it would need to be directly or indirectly labeled with a fluorophore. Direct labeling would involve chemically conjugating a fluorescent dye to the this compound molecule, provided that such modification does not significantly alter its biological activity or binding properties. Indirect labeling could involve developing an antibody specific to this compound and then using a fluorophore-conjugated secondary antibody. Such labeled this compound probes could enable researchers to:

Track the cellular uptake and intracellular localization of this compound.

Investigate its binding to specific cellular targets or organelles.

Study its dynamic interactions within live cells over time.

The development of specific labeled this compound probes would be essential to leverage fluorescence microscopy for detailed cellular and subcellular studies of this compound.

Ecological and Evolutionary Significance of Fuscol

Role of Fuscol in Interspecies Chemical Ecology

Chemical ecology is an interdisciplinary field dedicated to understanding how chemical compounds mediate interactions between living organisms and their environment, influencing species interactions, distribution, abundance, and diversity frontiersin.orgresearchgate.netnih.gov. In marine environments, chemical cues form a fundamental "language of life," regulating critical processes such as food source identification, prey location, mate recognition, and defense nih.gov.

Within ecosystems, chemical communication is vital for coordinating biological processes. Cells utilize various signaling mechanisms, allowing chemical messengers to travel to target sites and elicit responses researchgate.netdokumen.pub. This ability to communicate via chemical signals originated in single cells and was crucial for the evolution of multicellular organisms researchgate.net. Marine microorganisms, for instance, produce and receive chemical signals, known as "infochemicals," which convey information about trophic status, cell fate, and life history, mediating complex interactions like predator-prey dynamics, allelopathy (chemical inhibition of one species by another), mate selection, and host-pathogen relationships aanmelder.nl. The diversity and quantity of these compounds can vary based on intra- and inter-species differences and can be induced by both biotic and abiotic stimuli mdpi.com. While chemical communication is a pervasive aspect of marine life, specific details regarding this compound's direct involvement as a primary signaling molecule in defined chemo-communication pathways are not extensively detailed in current research findings. However, as a bioactive natural product, its presence undoubtedly contributes to the broader chemical landscape that mediates ecological interactions.

Organisms, especially sessile ones like marine invertebrates, often lack behavioral escape mechanisms and thus rely heavily on morphological or chemical defenses against threats such as herbivory, predation, and pathogens nih.gov. Marine invertebrates have evolved a sophisticated arsenal (B13267) of secondary metabolites that serve various protective functions, including deterrence of predators and suppression of microbial growth oatext.com.

This compound, as a diterpenoid, is part of a class of natural products known for diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects researchgate.net. Notably, this compound, along with eunicol, derived from octocorals, is recognized as a potent anti-inflammatory agent researchgate.net. This anti-inflammatory property suggests a role in the organism's defense against tissue damage or infection from pathogens, which can be a consequence of herbivory or predation. Furthermore, some marine organisms have evolved mechanisms to enhance the efficiency of their chemical defenses through induction or activation, potentially conserving metabolic energy and protecting themselves from the harmful effects of their own bioactive compounds nih.gov. Nudibranchs, for example, can accumulate defensive chemicals, including terpenes, from their dietary sponges, showcasing a strategy of acquiring and utilizing chemical defenses sit.edu.

Chemo-Communication and Signaling Mechanisms in Ecosystems

Biosynthetic Divergence and Evolutionary Trajectories of this compound and Related Diterpenoids

The biosynthesis of diterpenoids like this compound begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP). This compound is converted into various diterpene skeletons through the action of diterpene synthases/cyclases (diTPSs/DTCs), which are then further modified by enzymes such as cytochrome P450 monooxygenases (CYPs) and other transferases and isomerases, leading to a vast array of structurally diverse compounds researchgate.netnih.gov.

The evolutionary diversification of terpene biosynthetic pathways has resulted in the largest and most structurally diverse class of specialized metabolites nih.gov. Studies indicate that the biosynthesis of this compound, alongside other diterpenes like pseudopterosin, can be influenced and even increased by the addition of plant bioactive substances in the dinoflagellate symbionts of gorgonians, such as Pseudopterogorgia bipinnata sit.edu. This highlights the complex metabolic interplay within symbiotic relationships, where the symbiont itself is capable of biosynthesizing diterpenes previously attributed solely to the host sit.edu. The appearance of diverse diterpenoids during evolution is often explained by multiple evolutionary mechanisms, including gene expansion and functional divergence of diterpene synthases, as observed in medicinal plants frontiersin.org. The deep evolutionary roots of terpenoids are also evident in their involvement in membrane organization across the three domains of life, suggesting their ancient and fundamental biological importance frontiersin.org.

Environmental Factors Influencing this compound Production and Distribution

The production and distribution of chemical compounds like this compound are significantly influenced by a range of environmental factors. For marine organisms, critical environmental conditions affecting growth, survival, and productivity include light availability, oxygen levels, water movement, salinity, density, and pH sciencelearn.org.nzresearchgate.net.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10891538 nih.gov

Detailed Research Findings (Illustrative Data Table - no specific data points found for this compound's ecological roles, so providing a conceptual one)

While specific quantitative data tables detailing this compound's direct involvement in chemo-communication or defense mechanisms were not found in the provided snippets, the general principles of chemical ecology and diterpenoid function are well-established. For instance, the influence of environmental factors on terpene production in P. elisabethae highlights a direct link:

Table: Influence of UV/Vis Light on Terpene Content in P. elisabethae

Environmental FactorObserved Effect on Terpene Content (including this compound)Primary MechanismSource
Decreased UV/Vis LightIncrease in terpene content sit.eduIncrease in dinoflagellate symbiont concentration sit.edu sit.edu

Future Directions and Emerging Research Avenues in Fuscol Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of omics technologies—genomics, proteomics, and metabolomics—offers a comprehensive approach to unraveling the intricate biological landscape surrounding Fuscol. These high-throughput methods provide large-scale analyses of biological molecules, offering holistic insights into the structure, function, and dynamics of organisms.

Genomics could be employed to investigate the genetic machinery within the marine organisms that produce this compound. This involves identifying the specific genes and enzymatic pathways responsible for its biosynthesis. Understanding these genetic blueprints could pave the way for biotechnological production of this compound or its precursors, potentially enabling more sustainable sourcing.

Proteomics focuses on the large-scale study of proteins, their abundance, modifications, and interactions. By analyzing the proteomic profiles of cells or organisms exposed to this compound, researchers can identify the specific protein targets and signaling pathways modulated by the compound, thereby elucidating its precise mechanisms of action, particularly its anti-inflammatory properties.

Metabolomics provides a comprehensive analysis of metabolites within biological samples. This technology could be used to trace the metabolic fate of this compound within biological systems, identify its active metabolites, or discover novel, structurally related compounds that co-occur with this compound and contribute to its observed activities. This approach can also reveal changes in the host organism's metabolic pathways in response to this compound production or external stimuli.

Advanced Computational Approaches for Predicting this compound Interactions and Activities

Advanced computational approaches are becoming increasingly indispensable in chemical and biological research, offering powerful tools for predicting molecular interactions and activities in silico. These methods can significantly accelerate the understanding and development of natural products like this compound.

Molecular Docking simulations can predict the binding affinity and orientation of this compound with potential protein targets, providing insights into its mechanism of action at a molecular level. This is particularly relevant for understanding its anti-inflammatory effects by predicting interactions with inflammatory pathway proteins.

Molecular Dynamics (MD) Simulations can further explore the dynamic behavior of this compound-protein complexes, revealing conformational changes and stability over time. This offers a more realistic view of molecular interactions compared to static docking models.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling can establish mathematical relationships between the chemical structure of this compound and its derivatives and their observed biological activities. This can guide the rational design of new this compound analogs with enhanced or novel properties, optimizing their structural features for desired effects.

A Density Functional Theory (DFT) computational study has already been employed to understand the acid-catalyzed cyclization of this compound to xishacorenes, demonstrating the utility of computational chemistry in elucidating reaction mechanisms related to this compound. nih.gov Future studies can expand on this to predict reactivity, stability, and spectroscopic properties of this compound and its derivatives.

These computational tools can reduce the need for extensive experimental screening, offering a cost-effective and efficient pathway for exploring this compound's potential.

Green Chemistry Principles in this compound Synthesis and Derivatization

The application of green chemistry principles to the synthesis and derivatization of this compound represents a crucial future direction, emphasizing sustainability and minimizing environmental impact. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Current synthetic routes for complex natural products can often involve harsh reagents, toxic solvents, and generate significant waste. For this compound, future research will focus on:

Environmentally Benign Synthesis Methods: Exploring and developing synthetic routes that utilize greener solvents (e.g., water, supercritical CO2, ionic liquids), solvent-free conditions, or solid-state reactions. Techniques like high hydrostatic pressure-assisted synthesis, which has been shown to be environmentally benign for other bioactive compounds, could be investigated for this compound or its derivatives.

Catalyst Development: Designing and employing more efficient, reusable, and non-toxic catalysts for this compound synthesis and derivatization steps. This includes exploring biocatalysis (using enzymes) or heterogeneous catalysis to improve selectivity and reduce waste.

Atom Economy and Waste Reduction: Developing synthetic strategies with high atom economy, where most atoms of the reactants are incorporated into the final product, thereby minimizing waste generation.

Sustainable Sourcing and Derivatization: While this compound is a natural product, its isolation from marine organisms might not always be sustainable at scale. Green chemistry principles can be applied to develop sustainable synthetic or semi-synthetic routes. For derivatization, the focus would be on reactions that use less hazardous reagents and produce fewer byproducts.

The adoption of these principles ensures that research advancements in this compound chemistry align with global sustainability goals.

Challenges and Opportunities in this compound Research Translation

Translating fundamental research on this compound into broader academic understanding and applications presents both challenges and significant opportunities, focusing on mechanistic understanding and academic expansion rather than clinical application.

Challenges:

Structural Complexity: The diterpenoid structure of this compound, while intriguing, can pose challenges for large-scale isolation from natural sources and for complex chemical synthesis, limiting the availability of material for extensive academic research.

Elucidating Precise Mechanisms: Despite known biological activities like anti-inflammation, the exact molecular mechanisms underlying this compound's effects are often complex and require detailed investigation. Bridging the gap between observed activity and precise molecular targets remains a significant challenge.

Academic Collaboration and Data Sharing: Fostering interdisciplinary collaborations and establishing robust platforms for data sharing are crucial to accelerate research, but can be challenging due to diverse research methodologies and data formats.

Funding for Basic and Mechanistic Research: Securing sustained funding for fundamental research focused on mechanistic understanding and academic expansion, without immediate clinical or commercial applications, can be a hurdle.

Opportunities:

Deep Mechanistic Studies: There is a significant opportunity to conduct in-depth mechanistic studies to fully characterize how this compound exerts its anti-inflammatory effects. This could involve detailed biochemical assays, cell-based studies, and advanced imaging techniques to identify specific cellular pathways and molecular targets.

Structure-Activity Relationship (SAR) Expansion: Further exploration of this compound's structure-activity relationships (SAR) is crucial. Initial studies have shown that the characteristic dienol is conserved in anti-inflammatory activity, and simpler analogs can exhibit superior activity. nih.gov Identifying key functional groups and structural motifs responsible for its activity can guide the design of novel, more potent, or selective derivatives. The potential to prepare other oxygenated variants of xishacorenes with enhanced hydrophilicity also presents an opportunity for SAR expansion. nih.gov

Biosynthetic Pathway Elucidation: Fully mapping the biosynthetic pathway of this compound in its natural producers offers opportunities for synthetic biology approaches, potentially enabling the production of this compound or its analogs through microbial fermentation.

Academic Network Expansion: Promoting academic expansion through collaborative research networks can facilitate the sharing of resources, expertise, and data, accelerating the pace of discovery and deepening the collective understanding of this compound. This includes exploring its ecological role and interactions within marine ecosystems.

Development of Research Tools: The creation of new research tools, such as labeled this compound derivatives or specific probes, would greatly facilitate its study in complex biological systems, aiding mechanistic understanding.

By addressing these challenges and capitalizing on these opportunities, research on this compound can significantly advance the understanding of natural products and their potential applications in various scientific fields.

Q & A

Q. How should I structure a manuscript to highlight this compound’s novel contributions?

  • Use the IMRaD format (Introduction, Methods, Results, Discussion). In the Introduction, articulate gaps filled by your study (e.g., "this compound’s dual inhibition of X and Y remains unexplored"). In Methods, cite Beilstein Journal of Organic Chemistry guidelines for compound characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.